molecular formula C4H6BN3O2 B1510514 (2-Aminopyrimidin-4-yl)boronic acid CAS No. 1093961-43-3

(2-Aminopyrimidin-4-yl)boronic acid

Cat. No. B1510514
CAS RN: 1093961-43-3
M. Wt: 138.92 g/mol
InChI Key: JTBHUEPPZPZSRQ-UHFFFAOYSA-N
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Description

“(2-Aminopyrimidin-4-yl)boronic acid” is a boronic acid derivative. Boronic acids are known for their ability to form stable cyclic esters with 1,2-diols . They are useful for the synthesis of various bioactive small molecules .


Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process involving the removal of a boron group from an organic compound, is a key step in the synthesis of these compounds .


Molecular Structure Analysis

The molecular structure of “(2-Aminopyrimidin-4-yl)boronic acid” is represented by the empirical formula C11H17BN2O2 . The molecule has a molecular weight of 220.08 .


Chemical Reactions Analysis

Boronic acids, including “(2-Aminopyrimidin-4-yl)boronic acid”, are known to participate in various chemical reactions. One of the most notable is the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . Boronic acids also have the ability to form reversible covalent bonds with diols and polyols, which are present in saccharides and catechols .


Physical And Chemical Properties Analysis

“(2-Aminopyrimidin-4-yl)boronic acid” is a solid substance . It is white to off-white in appearance . The compound has a melting point range of 161 - 162 °C .

Safety and Hazards

“(2-Aminopyrimidin-4-yl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Relevant Papers Several papers have been published that discuss boronic acids and their derivatives, including “(2-Aminopyrimidin-4-yl)boronic acid”. For instance, a paper by Hoffelner et al. discusses the antitrypanosomal and antiplasmodial activities of new 2-aminopyrimidine derivatives . Another paper provides a mini-review of the diverse uses and applications of boronic acids, from therapeutics to separation technologies .

properties

IUPAC Name

(2-aminopyrimidin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BN3O2/c6-4-7-2-1-3(8-4)5(9)10/h1-2,9-10H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBHUEPPZPZSRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=NC=C1)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736289
Record name (2-Aminopyrimidin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminopyrimidin-4-yl)boronic acid

CAS RN

1093961-43-3
Record name (2-Aminopyrimidin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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